REACTION_SMILES
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[F:1][C:2]([c:3]1[cH:4][cH:5][c:6]2[c:7]([n:8]1)[CH2:9][N:10]([C:12]([c:13]1[cH:14][cH:15][cH:16][cH:17][cH:18]1)([c:19]1[cH:20][cH:21][cH:22][cH:23][cH:24]1)[c:25]1[cH:26][cH:27][cH:28][cH:29][cH:30]1)[CH2:11]2)([F:31])[F:32].[OH:33][C:34]([C:35]([F:36])([F:37])[F:38])=[O:39]>>[F:1][C:2]([c:3]1[cH:4][cH:5][c:6]2[c:7]([n:8]1)[CH2:9][NH:10][CH2:11]2)([F:31])[F:32]
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Name
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FC(F)(F)c1ccc2c(n1)CN(C(c1ccccc1)(c1ccccc1)c1ccccc1)C2
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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FC(F)(F)c1ccc2c(n1)CN(C(c1ccccc1)(c1ccccc1)c1ccccc1)C2
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(O)C(F)(F)F
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Name
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Type
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product
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Smiles
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FC(F)(F)c1ccc2c(n1)CNC2
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |